Product packaging for Resolvin D6(Cat. No.:)

Resolvin D6

Cat. No.: B1265086
M. Wt: 360.5 g/mol
InChI Key: JKPUWSZSJINVLB-OSKNXYPTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Resolvin D6 is a specialized pro-resolving mediator (SPM) enzymatically derived from the omega-3 fatty acid docosahexaenoic acid (DHA) . It is part of the D-series resolvins, which are potent endogenous lipid mediators that actively promote the resolution of inflammation without causing immunosuppression . These mediators are crucial for restoring tissue homeostasis after an inflammatory response. Recent research has elucidated a novel and potent stereoisomer of this compound, identified as 4(R),17(R)-Resolvin D6 . This specific isomer has been shown to have significant neuroprotective and regenerative properties. In models of corneal nerve injury, 4(R),17(R)-RvD6 promoted corneal nerve regeneration and increased cornea sensitivity by stimulating a specific transcriptome response in the trigeminal ganglion . It upregulates genes involved in axon growth and suppresses those linked to neuropathic pain, with Rictor and hepatocyte growth factor (HGF) identified as key upstream regulators . The biosynthesis of this specific isomer appears to involve cytochrome P450 pathways rather than the typical lipoxygenase (LOX) enzymes . As a specialized pro-resolving mediator, this compound exerts its functions by reducing neutrophil infiltration, enhancing macrophage phagocytosis of cellular debris and microbes, and regulating cytokine production . This makes it an essential compound for researching the resolution phase of inflammation in various contexts. Its potent bioactions are typically observed at low nanomolar to picomolar concentrations, highlighting its high biological potency . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B1265086 Resolvin D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

(4S,5E,7Z,10Z,13Z,15E,17S,19Z)-4,17-dihydroxydocosa-5,7,10,13,15,19-hexaenoic acid

InChI

InChI=1S/C22H32O4/c1-2-3-12-15-20(23)16-13-10-8-6-4-5-7-9-11-14-17-21(24)18-19-22(25)26/h3-5,8-14,16-17,20-21,23-24H,2,6-7,15,18-19H2,1H3,(H,25,26)/b5-4-,10-8-,11-9-,12-3-,16-13+,17-14+/t20-,21+/m0/s1

InChI Key

JKPUWSZSJINVLB-OSKNXYPTSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCC(=O)O)O)O

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CC=CC(CCC(=O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

All D-series resolvins share a 22-carbon backbone derived from DHA but differ in hydroxylation sites and double bond configurations (Table 1).

Table 1: Structural Comparison of D-Series Resolvins

Resolvin Hydroxylation Sites Double Bonds Molecular Formula
RvD1 7S,8R,17S 4 trans C₂₂H₃₂O₅
RvD2 7S,16R,17S 4 trans C₂₂H₃₂O₅
RvD3 4S,11R,17S 5 trans C₂₂H₃₂O₅
RvD4 4S,5S,17S 5 trans C₂₂H₃₂O₅
RvD5 7S,17S 4 trans C₂₂H₃₂O₄
RvD6 4S,11S,17S 5 trans C₂₂H₃₂O₅

Source: LMSD structural database

RvD6 is characterized by hydroxyl groups at positions 4S, 11S, and 17S, which differ from RvD1 (7S,8R,17S) and RvD2 (7S,16R,17S). These structural variations influence receptor binding specificity and metabolic stability. For instance, RvD3’s 4S,11R configuration enhances its persistence at inflammation sites compared to RvD1 and RvD2 .

Functional Comparison with Other Resolvins

Macrophage Polarization

RvD6, RvD1, and RvD2 regulate macrophage polarization but through distinct mechanisms:

  • RvD6 : Suppresses CSE-induced M1 polarization (reducing pro-inflammatory markers like TNF-α) and enhances M2 markers (e.g., CD206) .
  • RvD1 : Prevents M1 polarization in bacterial/viral infections and increases M2-associated cytokines (e.g., IL-10) .
  • RvD2 : Increases Ly6C+ macrophage populations, promoting tissue repair .

Cytokine Regulation

  • RvD6 : Reduces IL-8 and CCL4 in human neutrophils .
  • RvD1 : Inhibits TNF-α, IL-1β, and IL-8 secretion .
  • RvD5 : Downregulates IL-6 and CCL5 via ERK/NF-κB pathways in THP-1 cells .

Therapeutic Contexts

  • Metabolic Inflammation : RvD6 levels increase in adipose tissue with dietary interventions (e.g., FXO supplementation), correlating with reduced inflammation .
  • Cancer: In hepatocellular carcinoma models, RvD6 levels rise post-tumor induction but decrease with anti-inflammatory treatments like Pien Tze Huang .
  • Sepsis : RvD2 improves survival in sepsis models by reducing bacterial load and inflammatory cytokines , whereas RvD6’s role remains unstudied in this context.

Q & A

Q. What ethical considerations arise when translating RvD6 findings from animal models to human trials?

  • Methodological Answer: Preclinical-to-clinical bridging requires rigorous dose extrapolation (allometric scaling) and toxicity screening in human organoids. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design, with independent ethics review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resolvin D6
Reactant of Route 2
Resolvin D6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.